molecular formula C20H24N2O4 B15589075 Vallesamine N-oxide

Vallesamine N-oxide

Cat. No.: B15589075
M. Wt: 356.4 g/mol
InChI Key: CWLUMLLPZBYHMO-QFKJJZEOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vallesamine N-oxide is a useful research compound. Its molecular formula is C20H24N2O4 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

methyl (12S,13S,14Z)-14-ethylidene-12-(hydroxymethyl)-1-oxido-10-aza-1-azoniatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene-12-carboxylate

InChI

InChI=1S/C20H24N2O4/c1-3-13-10-22(25)9-8-16(13)20(12-23,19(24)26-2)18-15(11-22)14-6-4-5-7-17(14)21-18/h3-7,16,21,23H,8-12H2,1-2H3/b13-3+/t16-,20-,22?/m0/s1

InChI Key

CWLUMLLPZBYHMO-QFKJJZEOSA-N

Origin of Product

United States

Foundational & Exploratory

Vallesamine N-oxide: A Comprehensive Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vallesamine N-oxide is a naturally occurring monoterpenoid indole (B1671886) alkaloid. As a member of the vallesamine-type alkaloid class, it is of significant interest to researchers in natural product chemistry and drug discovery due to the diverse biological activities exhibited by related compounds. This technical guide provides an in-depth overview of the natural source of this compound and a detailed methodology for its isolation and characterization, based on published scientific literature.

Natural Source

The primary natural source of this compound, specifically the 19,20-E-vallesamine N-oxide isomer, is the plant species Alstonia scholaris.[1][2] This evergreen tree, belonging to the Apocynaceae family, is widely distributed throughout the Asia-Pacific region and is known to produce a rich diversity of indole alkaloids. This compound is typically found in the leaves and bark of the plant, often co-occurring with other vallesamine-type alkaloids.

Experimental Protocols: Isolation of this compound from Alstonia scholaris

The following protocol is a synthesized methodology based on established procedures for the isolation of alkaloids from Alstonia scholaris.[2][3][4][5] This multi-step process involves extraction, acid-base partitioning, and chromatographic separation.

Plant Material Collection and Preparation
  • Collection: Fresh leaves and bark of Alstonia scholaris are collected.

  • Drying: The plant material is air-dried in the shade for several days to reduce moisture content.

  • Grinding: The dried material is ground into a coarse powder to increase the surface area for efficient extraction.

Extraction of Crude Alkaloids
  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with 90% ethanol, typically using a reflux apparatus for 3-4 cycles.[2][4]

  • Concentration: The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Acid-Base Partitioning for Alkaloid Fractionation
  • Acidification: The crude ethanolic extract is dissolved in a 0.3% aqueous hydrochloric acid solution and filtered.[2][4]

  • Basification: The acidic solution is then made alkaline (pH 9-10) by the addition of 10% aqueous ammonia.[4]

  • Solvent Extraction: The basified solution is repeatedly extracted with an organic solvent such as ethyl acetate (B1210297) or chloroform (B151607) to partition the alkaloids into the organic phase.[4]

  • Concentration: The organic solvent is evaporated under reduced pressure to yield the total alkaloid fraction.

Chromatographic Separation and Purification
  • Column Chromatography: The total alkaloid fraction is subjected to column chromatography over silica (B1680970) gel.

  • Elution: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol (B129727), with the methanol concentration being incrementally increased.

  • Fraction Collection and Monitoring: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Further Purification: Fractions containing the target compound may require further purification using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₀H₂₄N₂O₄
CAS Number126594-73-8

Source: Immunomart

Table 2: Spectroscopic Data for Vallesamine and Related N-oxides

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Mass Spectrometry (m/z)
Vallesamine Data not available in a tabular format in the reviewed literature.Data not available in a tabular format in the reviewed literature.Data not available in a tabular format in the reviewed literature.
This compound Specific ¹H NMR data for this compound is not available in the reviewed literature. General shifts for protons alpha to the N-oxide function are expected to be downfield compared to the parent amine.Specific ¹³C NMR data for this compound is not available in the reviewed literature. General shifts for carbons alpha to the N-oxide function are expected to be shifted downfield.Expected [M+H]⁺ at approx. 357.1758

Note: The lack of specific, tabulated NMR data for this compound in the public domain highlights an area for future research and publication.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the isolation of this compound from Alstonia scholaris.

Isolation_Workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction & Fractionation cluster_purification Purification plant_material Alstonia scholaris (Leaves/Bark) drying Air Drying plant_material->drying grinding Grinding to Powder drying->grinding extraction Ethanol Extraction (Reflux) grinding->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 extraction->concentration1 Crude Extract acid_base Acid-Base Partitioning (HCl/NH₃/EtOAc) concentration1->acid_base concentration2 Concentration acid_base->concentration2 acid_base->concentration2 Total Alkaloid Fraction column_chromatography Silica Gel Column Chromatography concentration2->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection column_chromatography->fraction_collection Eluted Fractions hplc Preparative HPLC/TLC (Optional) fraction_collection->hplc final_product Pure this compound hplc->final_product hplc->final_product Purified Fractions

Caption: Workflow for the Isolation of this compound.

Conclusion

This compound is a natural product found in Alstonia scholaris. Its isolation can be achieved through a standard alkaloid extraction and purification protocol involving solvent extraction, acid-base partitioning, and chromatographic techniques. While the presence of this compound in A. scholaris is documented, there is a clear need for further research to quantify its abundance and to fully characterize its spectroscopic properties, which would be invaluable for future drug development and pharmacological studies.

References

Vallesamine N-oxide chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Vallesamine N-oxide

Introduction

This compound is a naturally occurring monoterpenoid indole (B1671886) alkaloid belonging to the vallesamine class. As a derivative of the more widely studied vallesamine, it is characterized by the oxidation of the tertiary nitrogen atom within its complex polycyclic structure. The molecular formula of this compound is C₂₀H₂₄N₂O₄, and its CAS number is 126594-73-8.[1] This guide provides a detailed overview of its chemical structure, stereochemistry, and the experimental protocols relevant to its synthesis and characterization, tailored for researchers in natural products chemistry, pharmacology, and drug development. Vallesamine-type alkaloids have been isolated from various species of the genus Alstonia and are noted for a range of biological activities, including cytotoxic and vasorelaxant effects.[2][3]

Chemical Structure and Stereochemistry

The core structure of this compound is a pentacyclic indole alkaloid framework. The defining feature is the N-oxide moiety on the nitrogen atom of the azocino[4,3-b]indole ring system. This oxidation introduces a highly polar N⁺–O⁻ dative bond, which significantly alters the molecule's physicochemical properties compared to its parent compound, vallesamine.[4]

Key Structural Features:

  • Indole Nucleus: A fundamental bicyclic aromatic system common to this class of alkaloids.

  • Azocino[4,3-b]indole Core: A complex, bridged ring system that forms the alkaloid's backbone.

  • N-Oxide Group: The tertiary amine at position N-4 is oxidized. This functional group increases polarity and the capacity for hydrogen bonding.[5]

  • Chiral Centers: The molecule possesses multiple stereocenters, inherited from its natural precursor, vallesamine. The specific stereochemistry is crucial for its biological activity. Based on the SMILES string for the parent compound, key stereocenters are located at the carbon atoms of the bridged ring system.[6]

  • Functional Groups: It features a methyl ester and a primary alcohol (hydroxymethyl) group attached to a quaternary carbon, contributing to its chemical reactivity and potential for derivatization.

Below is a 2D representation of the this compound structure.

Chemical structure of this compound (Note: This is a representative 2D structure based on the known structure of vallesamine and the N-oxide functionality. The precise 3D conformation and absolute stereochemistry would require definitive analysis such as X-ray crystallography.)

Physicochemical and Spectroscopic Data

Quantitative data is essential for the identification and characterization of this compound. While a complete experimental dataset for this compound is not extensively published, the following tables summarize its known properties and expected spectroscopic characteristics based on data from the parent compound and general principles of N-oxide chemistry.

Table 1: General Properties of this compound
PropertyValueSource
CAS Number126594-73-8[1]
Molecular FormulaC₂₀H₂₄N₂O₄[1]
Molecular Weight356.42 g/mol
SMILESCOC(=O)[C@]1(CO)[C@H]2CC--INVALID-LINK--(CC2=CC)Cc2c1[nH]c1ccccc21[1]
Table 2: Key Spectroscopic Data (Experimental and Predicted)
TechniqueFeatureExpected ObservationReference / Rationale
HR-MS [M+H]⁺ IonCalculated for C₂₀H₂₅N₂O₄⁺: 357.1758. The detection of this ion confirms the elemental composition and the addition of one oxygen atom to the vallesamine precursor.Based on the molecular formula. HRMS is a standard method for confirming the structure of newly synthesized or isolated N-oxides.[7]
¹H-NMR Protons adjacent to N-OxideSignificant downfield shift (deshielding) of the protons on carbons alpha to the N-oxide nitrogen (e.g., H atoms at C-3, C-5, and C-21) compared to the parent vallesamine.The introduction of the electronegative oxygen atom in the N⁺–O⁻ bond causes a deshielding effect on neighboring protons, a key diagnostic feature for N-oxide formation.[4]
¹³C-NMR Carbons adjacent to N-OxideDownfield shift of carbon signals alpha to the N-oxide nitrogen.Similar to ¹H-NMR, the deshielding effect extends to the carbon atoms adjacent to the N-oxide group.[4][8]
FT-IR N-O Stretching VibrationA characteristic absorption band is expected in the fingerprint region, typically between 928 cm⁻¹ and 971 cm⁻¹.[7][9]This vibration is a direct confirmation of the N-O bond's presence. While other functional groups absorb in this region, its appearance upon oxidation is a strong indicator.[4][7][9]

Experimental Protocols

The following sections detail generalized but comprehensive methodologies for the synthesis and structural elucidation of this compound, based on established procedures for alkaloid N-oxides.

Protocol 1: Synthesis of this compound via Oxidation

This protocol describes the oxidation of the parent alkaloid, vallesamine, to its corresponding N-oxide. Common oxidants for this transformation include hydrogen peroxide or organic peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA).[7] An alternative rapid method uses potassium peroxymonosulfate (B1194676) (KPMS).[7][9]

Materials:

  • Vallesamine (starting material)

  • m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity) or Potassium peroxymonosulfate (KPMS)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Methanol (B129727) (MeOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Dragendorff's reagent for TLC visualization[4]

Procedure:

  • Reaction Setup: Dissolve vallesamine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Oxidation: Add m-CPBA (1.2–1.5 eq) portion-wise to the stirred solution over 10 minutes. If using KPMS, the reaction is typically performed in an aqueous/methanol mixture.[9]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a DCM:MeOH 9:1 mobile phase). The N-oxide product is expected to have a lower Rf value than the starting amine due to its increased polarity. The consumption of the starting amine can be visualized with UV light and/or Dragendorff's reagent, which is effective for staining N-oxides.[4]

  • Workup: Once the reaction is complete (typically 1-4 hours), quench the excess oxidant by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane to isolate the polar this compound.

Protocol 2: Structural Elucidation and Characterization

This protocol outlines the analytical workflow to confirm the identity and structure of the synthesized this compound.

1. Mass Spectrometry (MS):

  • Objective: To confirm the molecular weight and elemental composition.

  • Method: Perform High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) in positive ion mode.

  • Sample Preparation: Dissolve a small sample (approx. 0.1 mg/mL) in methanol or acetonitrile (B52724) with 0.1% formic acid.

  • Analysis: Acquire the full scan mass spectrum. The observation of a protonated molecular ion [M+H]⁺ corresponding to the calculated exact mass for C₂₀H₂₅N₂O₄⁺ confirms the successful addition of a single oxygen atom to the vallesamine precursor.[7]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To determine the detailed chemical structure and confirm the site of oxidation.

  • Method: Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra on a 400 MHz or higher spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in a deuterated solvent such as CDCl₃ or CD₃OD.

  • Analysis:

    • Compare the ¹H and ¹³C spectra with those of the starting vallesamine.

    • Identify the downfield-shifted signals for the protons and carbons alpha to the nitrogen atom, which is characteristic of N-oxidation.[4][8]

    • Use 2D NMR data (COSY, HSQC, HMBC) to assign all proton and carbon signals and confirm the overall connectivity of the molecule.[10]

3. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Objective: To identify the characteristic N-O bond vibration.

  • Method: Acquire the IR spectrum using a KBr pellet or as a thin film on a NaCl plate.

  • Analysis: Look for a characteristic absorption band in the 928-971 cm⁻¹ range, which is indicative of the N-O stretching vibration.[7][9]

Visualizations

The following diagrams, generated using DOT language, illustrate key logical and experimental relationships concerning this compound.

Diagram 1: Chemical Transformation

Vallesamine Vallesamine (C₂₀H₂₄N₂O₃) Oxidant [O] (e.g., m-CPBA) Vallesamine->Oxidant N_Oxide This compound (C₂₀H₂₄N₂O₄) Oxidant->N_Oxide N-Oxidation

Caption: Logical diagram of the synthesis of this compound.

Diagram 2: Experimental Workflow

cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis start Vallesamine oxidation Oxidation with m-CPBA start->oxidation workup Aqueous Workup oxidation->workup purify Column Chromatography workup->purify product Purified this compound purify->product ms HR-MS Analysis product->ms Confirm Formula nmr NMR Spectroscopy (1D & 2D) product->nmr Confirm Structure ir FT-IR Spectroscopy product->ir Confirm N-O Bond node_A This compound (Hypothetical) node_B Interaction with Melanoma Cell node_A->node_B node_C Induction of G0/G1 Cell Cycle Arrest node_B->node_C node_D Activation of Apoptotic Cascade node_C->node_D node_E DNA Fragmentation node_D->node_E node_F Cell Death (Apoptosis) node_E->node_F

References

Physical and chemical properties of Vallesamine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vallesamine N-oxide is a naturally occurring monoterpenoid indole (B1671886) alkaloid. As a derivative of vallesamine, it belongs to a class of compounds that have garnered interest in the scientific community for their potential biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, along with experimental protocols for its characterization and general methodologies for its synthesis and isolation. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C20H24N2O4[1][4]
Molecular Weight 356.42 g/mol [1]
CAS Number 126594-73-8[1][4]
Storage Temperature -20°C[4]
Natural Sources Alstonia scholaris[5]

Spectroscopic Data

The structural elucidation of this compound, like other complex natural products, relies heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the detailed structure of organic molecules. For 19,20-E-vallesamine N-oxide, 1H and 13C NMR data have been reported in deuterated chloroform (B151607) (CDCl3). The introduction of the N-oxide group typically leads to a downfield shift of neighboring protons and carbons in the NMR spectra compared to the parent amine.

Table 2: NMR Spectroscopic Data for 19,20-E-Vallesamine N-oxide in CDCl3

PositionδH (mult., J in Hz)δC
2 -133.8
3 3.50, m; 3.45, m64.5

Note: This table presents partial data as found in the cited literature. A full spectral assignment would require further experimental data.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of a compound. For alkaloid N-oxides, electrospray ionization (ESI) is a commonly used technique. The mass spectrum would be expected to show a prominent protonated molecular ion [M+H]+.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. A characteristic feature of N-oxides is the stretching vibration of the N-O bond, which typically appears in the range of 928-971 cm-1.

Experimental Protocols

General Synthesis of Alkaloid N-oxides

The synthesis of alkaloid N-oxides is generally achieved through the oxidation of the corresponding tertiary amine.

Workflow for the General Synthesis of Alkaloid N-oxides:

SynthesisWorkflow Start Start with parent alkaloid Oxidation Oxidation Reaction Start->Oxidation Add oxidizing agent (e.g., H2O2, m-CPBA) Purification Purification Oxidation->Purification e.g., Chromatography Characterization Characterization Purification->Characterization NMR, MS, IR End Pure this compound Characterization->End

Caption: General workflow for the synthesis of alkaloid N-oxides.

Methodology:

Common oxidizing agents for this transformation include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in a suitable solvent at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the N-oxide product is isolated and purified, often using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

Isolation from Natural Sources

This compound has been identified as a constituent of Alstonia scholaris. The isolation of alkaloids from plant material generally involves extraction and chromatographic separation.

General Protocol for Isolation:

  • Extraction: The dried and powdered plant material (e.g., bark) is extracted with a solvent such as ethanol.[6]

  • Fractionation: The crude extract is then subjected to a series of liquid-liquid extractions with solvents of varying polarity to partition the components. An acid-base extraction can be employed to selectively isolate the alkaloid fraction.[6]

  • Chromatography: The crude alkaloid fraction is further purified using column chromatography over silica (B1680970) gel, followed by preparative HPLC to isolate the individual alkaloids, including this compound.[6]

Workflow for the Isolation of Alkaloids from Alstonia scholaris:

IsolationWorkflow PlantMaterial Dried & Powdered Alstonia scholaris bark Extraction Ethanol Extraction PlantMaterial->Extraction Fractionation Solvent Partitioning & Acid-Base Extraction Extraction->Fractionation ColumnChromatography Silica Gel Column Chromatography Fractionation->ColumnChromatography PrepHPLC Preparative HPLC ColumnChromatography->PrepHPLC IsolatedCompound This compound PrepHPLC->IsolatedCompound

Caption: General workflow for isolating this compound.

Biological Activity and Signaling Pathways

The biological activities of many vallesamine-type alkaloids are an active area of research. Some related compounds have shown cytotoxic effects. However, specific bioactivity data and the mechanism of action for this compound are not well-documented in publicly available literature.

The N-oxide functional group can significantly influence the pharmacological properties of a molecule, often increasing water solubility and altering its metabolic profile.[3] It is plausible that this compound may interact with various cellular targets, but its involvement in specific signaling pathways has yet to be elucidated. Further research, including bioactivity screening and mechanistic studies, is required to understand the full pharmacological potential of this compound. There is currently no information available linking this compound to nitric oxide signaling pathways.

Conclusion

This compound is a natural product with a well-defined chemical structure. While its fundamental chemical properties are known, a comprehensive understanding of its physical properties, such as melting point and solubility, requires further experimental investigation. The general protocols for synthesis and isolation provided here offer a starting point for researchers. The biological activity and potential therapeutic applications of this compound remain largely unexplored, representing a promising avenue for future research in drug discovery and natural product chemistry. The detailed characterization and evaluation of this compound could unveil novel pharmacological properties and contribute to the development of new therapeutic agents.

References

Biological significance of the N-oxide group in vallesamine alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Significance of the N-Oxide Group in Vallesamine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological significance of the N-oxide group in vallesamine alkaloids. It delves into the physicochemical properties, biological activities, and potential therapeutic applications of these compounds, supported by available quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Introduction to Vallesamine Alkaloids and the N-Oxide Moiety

Vallesamine alkaloids are a class of monoterpenoid indole (B1671886) alkaloids characterized by a specific carbon skeleton. They are predominantly found in plant species of the Apocynaceae family, such as those from the Alstonia and Vallesia genera. The introduction of an N-oxide functional group, where a nitrogen atom is oxidized, can significantly alter the properties of the parent alkaloid.

The N+–O– bond in N-oxides is highly polar and can form strong hydrogen bonds.[1][2] This modification can lead to:

  • Increased water solubility: Facilitating administration and distribution in biological systems.[2][3]

  • Decreased membrane permeability: Which can affect the compound's absorption and cellular uptake.[2][3]

  • Altered metabolic stability: The N-oxide group can be a site for enzymatic reduction, particularly in hypoxic environments.[2][4]

  • Modified biological activity: The N-oxide may exhibit different or enhanced pharmacological effects compared to the parent tertiary amine alkaloid.[2][3]

The N-oxide group can also serve as a "prodrug" feature. In oxygen-deficient environments, such as those found in solid tumors, N-oxides can be reduced back to the parent amine, leading to targeted drug release.[2]

Quantitative Biological Activity Data

While research on the biological activities of many vallesamine alkaloids is ongoing, specific quantitative data for vallesamine N-oxides are limited in the public domain. However, data from related vallesamine-type alkaloids and other N-oxide-containing alkaloids provide valuable insights.

Alkaloid/ExtractBiological ActivityCell Line/OrganismIC50/EC50/MICReference(s)
Vallesamine-type Alkaloids
Angustilobine CModerate CytotoxicityKB cellsNot specified[1]
Alstoscholarisine MAntifungalTrichophyton rubrumComparable to griseofulvin[5]
Other Relevant N-Oxide Alkaloids
Echitamidine-N-oxide-19-o-β-D-glucopyranosideCytotoxicityNeoplastic cell linesNot specified[6][7]
Augustine N-oxideAntiprotozoal (decreased activity vs. Augustine)Trypanosoma brucei, Plasmodium falciparum>90 µg/mL[8]
Buphanisine N-oxideAntiprotozoal (decreased activity vs. Buphanisine)Trypanosoma brucei, Plasmodium falciparum>90 µg/mL[8]
Alkaloid Fractions from Alstonia scholaris
Total Alkaloid FractionCytotoxicityHeLa5.53 µg/mL[9]
HepG225 µg/mL[9]
HL6011.16 µg/mL[9]
KB10 µg/mL[9]
MCF-729.76 µg/mL[9]
Hexane Extract (Stem Bark)CytotoxicityDLA cells68.75 µg/mL[10]
Hexane Extract (Leaves)CytotoxicityDLA cells118.75 µg/mL[10]

Experimental Protocols

This section details the methodologies for the extraction, isolation, characterization, and biological evaluation of vallesamine alkaloids and their N-oxides, based on established protocols for similar compounds.

Extraction and Isolation of Vallesamine Alkaloids from Alstonia scholaris

This protocol is adapted from methods described for the extraction of alkaloids from Alstonia scholaris.[1][6][7]

Materials:

  • Dried and powdered leaves or bark of Alstonia scholaris

  • Methanol (B129727)

  • 1% Hydrochloric acid (HCl)

  • 25% Ammonium hydroxide (B78521) (NH₄OH)

  • Chloroform

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate (B1210297), methanol mixtures)

  • Thin Layer Chromatography (TLC) plates and developing chambers

  • Dragendorff's reagent for alkaloid detection

Procedure:

  • Maceration: Macerate the powdered plant material (e.g., 500 g) in 1% HCl at room temperature overnight. This acidic extraction protonates the alkaloids, increasing their solubility in the aqueous medium.[1]

  • Basification: Make the acidic extract alkaline by adding 25% NH₄OH solution to reach a pH of approximately 9. This deprotonates the alkaloids, converting them to their free base form.[1]

  • Solvent Extraction: Extract the alkaloids from the basified aqueous solution using an immiscible organic solvent like chloroform. Repeat the extraction multiple times to ensure complete transfer of the alkaloids into the organic phase.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude alkaloid mixture.

  • Purification by Column Chromatography:

    • Prepare a silica gel column.

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

    • Load the sample onto the column.

    • Elute the column with a gradient of solvents, starting from non-polar (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate and then methanol).

    • Collect fractions and monitor the separation using TLC. Visualize the alkaloid spots using UV light and by spraying with Dragendorff's reagent (an orange to reddish-brown color indicates the presence of alkaloids).

    • Combine fractions containing the same compound based on their TLC profiles.

    • Further purify the combined fractions using techniques like preparative TLC or HPLC to isolate individual alkaloids, including potential N-oxides.

Characterization of Vallesamine N-Oxides

The isolated compounds are characterized using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR are crucial for structure elucidation. The presence of an N-oxide group typically causes a downfield shift of the signals for protons and carbons on the atoms adjacent to the nitrogen.[11][12][13]

  • 2D NMR experiments (COSY, HSQC, HMBC) are used to establish the connectivity of protons and carbons and to fully assign the structure.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule, which will show an additional oxygen atom for the N-oxide compared to the parent alkaloid.[14]

  • Fragmentation patterns observed in MS/MS experiments can provide further structural information.[14]

Infrared (IR) Spectroscopy:

  • The N+–O– bond in N-oxides typically shows a characteristic vibration band in the IR spectrum, usually around 930-970 cm⁻¹.[11][14]

Cytotoxicity Evaluation using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds.[3][8][11][15][16]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Vallesamine N-oxide stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO at the same concentration as the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Signaling Pathways and Logical Relationships

The biological effects of alkaloids, including their N-oxides, are often mediated through complex signaling pathways. While specific pathways for vallesamine N-oxides are not yet fully elucidated, related compounds are known to induce cytotoxicity through mechanisms like apoptosis.

General Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the screening and characterization of bioactive alkaloids.

experimental_workflow General Workflow for Bioactive Alkaloid Discovery plant_material Plant Material (e.g., Alstonia scholaris) extraction Extraction of Crude Alkaloids plant_material->extraction fractionation Fractionation & Purification (e.g., CC, HPLC) extraction->fractionation isolation Isolation of Pure Compounds (e.g., this compound) fractionation->isolation characterization Structural Characterization (NMR, MS, IR) isolation->characterization bioactivity_screening Primary Bioactivity Screening (e.g., Cytotoxicity, Antimicrobial) isolation->bioactivity_screening hit_identification Hit Identification bioactivity_screening->hit_identification dose_response Dose-Response Studies (IC50 Determination) hit_identification->dose_response mechanistic_studies Mechanistic Studies (e.g., Apoptosis, Cell Cycle Analysis) dose_response->mechanistic_studies in_vivo In Vivo Studies (Animal Models) mechanistic_studies->in_vivo

Caption: A logical workflow for the discovery of bioactive alkaloids.

Potential Role of N-Oxides as Hypoxia-Activated Prodrugs

The N-oxide group can be reduced by enzymes that are overexpressed in hypoxic (low oxygen) environments, which are characteristic of solid tumors. This selective activation makes N-oxide-containing compounds promising candidates for targeted cancer therapy.

hypoxia_activation Hypoxia-Activated Prodrug Concept for N-Oxides prodrug This compound (Less toxic, more soluble) normoxia Normoxic Tissues (Normal Oxygen) prodrug->normoxia Remains inactive hypoxia Hypoxic Tumor Tissue (Low Oxygen) prodrug->hypoxia reduction Enzymatic Reduction (e.g., Cytochrome P450 reductases) hypoxia->reduction active_drug Vallesamine (Active, cytotoxic form) reduction->active_drug effect Cell Death active_drug->effect

References

Vallesamine N-oxide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vallesamine N-oxide is a naturally occurring monoterpenoid indole (B1671886) alkaloid of the vallesamine type. This document provides a detailed overview of the discovery, history, and chemical biology of this compound. It includes information on its natural sources, isolation procedures, and structural elucidation, based on available scientific literature. While specific biological activity data for this compound is limited, this guide also discusses the known activities of related vallesamine alkaloids and general properties of N-oxide compounds to provide a context for potential future research and drug development efforts.

Introduction

This compound belongs to the broad class of indole alkaloids, a diverse group of natural products known for their complex chemical structures and significant pharmacological activities. As an N-oxide derivative of vallesamine, it represents a modification that can influence a molecule's polarity, solubility, and pharmacokinetic properties. The study of alkaloid N-oxides is an emerging field in medicinal chemistry, with potential applications in drug delivery and the development of novel therapeutic agents. Molecules with N-oxide functionalities are found in various natural sources and can exhibit a range of biological activities, including cytotoxic and antimicrobial effects.[1]

Discovery and Natural Occurrence

The parent compound, vallesamine, has been isolated from various species of the Alstonia and Vallesia genera. For instance, 19,20-(E)-Vallesamine has been reported in Alstonia scholaris.[3] The presence of related N-oxides, such as angustilobine B N4-oxide in Philippine Alstonia scholaris, further supports the natural occurrence of N-oxidized vallesamine-type alkaloids in this genus.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 126594-73-8[5]
Molecular Formula C20H24N2O4[5]
Molecular Weight 356.42 g/mol [6]

Experimental Protocols

While the specific experimental details for the initial isolation of this compound are not available, a general methodology can be inferred from studies on related alkaloids isolated from Alstonia scholaris. The following protocol is based on the methods described for the isolation of angustilobine B N4-oxide and other indole alkaloids from this plant.[4]

Isolation and Purification of Vallesamine-type Alkaloid N-oxides from Alstonia scholaris

A generalized workflow for the isolation of vallesamine-type N-oxides is presented below. This process involves extraction, acid-base partitioning, and chromatographic separation.

experimental_workflow plant_material Dried, Milled Alstonia scholaris Leaves extraction Maceration with Methanol (B129727) plant_material->extraction acidification Acidification of Methanolic Extract (e.g., with acetic acid) extraction->acidification partitioning Partitioning between Ethyl Acetate (B1210297) and Aqueous Acid acidification->partitioning basification Basification of Aqueous Layer (e.g., with NH4OH) partitioning->basification Aqueous Phase extraction2 Extraction with Dichloromethane basification->extraction2 crude_alkaloids Crude Alkaloid Mixture extraction2->crude_alkaloids vlc Vacuum Liquid Chromatography (Silica Gel) crude_alkaloids->vlc fractions Elution with Hexane-Acetone Gradient vlc->fractions ptlc Preparative Thin-Layer Chromatography fractions->ptlc pure_compound Pure this compound ptlc->pure_compound

Figure 1. Generalized workflow for the isolation of vallesamine-type N-oxides.
  • Extraction: Dried and powdered leaves of Alstonia scholaris are macerated with methanol at room temperature. The extract is then filtered and concentrated under reduced pressure.

  • Acid-Base Partitioning: The concentrated methanolic extract is acidified (e.g., with 10% acetic acid) and partitioned with an organic solvent like ethyl acetate to remove neutral and weakly basic compounds. The aqueous acidic layer, containing the protonated alkaloids, is then basified (e.g., with ammonium (B1175870) hydroxide (B78521) to pH 9) and extracted with a chlorinated solvent such as dichloromethane.

  • Chromatographic Separation: The resulting crude alkaloid mixture is subjected to successive chromatographic techniques for purification. This typically starts with vacuum liquid chromatography (VLC) over silica (B1680970) gel, eluting with a gradient of increasing polarity (e.g., hexane-acetone). Fractions are monitored by thin-layer chromatography (TLC). Fractions containing the target N-oxide are then further purified using preparative TLC to yield the pure compound.

Structure Elucidation

The structure of this compound would be determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for establishing the connectivity of atoms and the stereochemistry of the molecule. The presence of the N-oxide functionality can be inferred from characteristic shifts in the NMR signals of protons and carbons adjacent to the nitrogen atom.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the various functional groups present in the molecule, including the N-O bond.[7]

  • Ultraviolet (UV) Spectroscopy: The UV spectrum provides information about the chromophoric system within the indole alkaloid core.

Synthesis

A specific laboratory synthesis for this compound has not been detailed in the reviewed literature. However, a general approach for the synthesis of alkaloid N-oxides involves the direct oxidation of the parent tertiary amine. A plausible synthetic route would involve the N-oxidation of vallesamine using a suitable oxidizing agent.

synthesis_pathway vallesamine Vallesamine vallesamine_n_oxide This compound vallesamine->vallesamine_n_oxide N-oxidation reagent Oxidizing Agent (e.g., m-CPBA or H2O2) reagent->vallesamine_n_oxide

Figure 2. Plausible synthetic pathway to this compound.

A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent at low temperatures. Hydrogen peroxide in the presence of a catalyst is another potential oxidizing system.[8] The reaction progress would be monitored by TLC, and the product purified by column chromatography.

Biological Activity and Potential Signaling Pathways

There is currently a lack of specific biological activity data for this compound in the public domain. However, insights can be drawn from studies on the total alkaloid extracts of Alstonia scholaris and related vallesamine-type alkaloids.

The total indole alkaloid fraction from the leaves of Alstonia scholaris, which includes vallesamine, has been shown to protect against emphysema in mice. This effect is attributed to the inhibition of inflammatory cell accumulation, reduction of pro-inflammatory cytokines, and suppression of overactivation of alveolar macrophages.[9] Specifically, the administration of vallesamine, among other alkaloids, was effective in relieving pulmonary tissue injury.[9]

Other alkaloid N-oxides have demonstrated significant biological activities, including cytotoxicity against various cancer cell lines.[10][11] For example, some phenanthroindolizidine N-oxides have shown potent cytotoxicity with IC50 values in the nanomolar range.[11] This suggests that the N-oxide functionality can be compatible with, or even enhance, the cytotoxic potential of an alkaloid scaffold.

Given the anti-inflammatory effects of the parent alkaloid mixture, a hypothetical signaling pathway that this compound might modulate could involve the inhibition of pro-inflammatory transcription factors such as NF-κB.

signaling_pathway vno This compound (Hypothetical) nfkb_activation NF-κB Activation vno->nfkb_activation Inhibition inflammatory_stimulus Inflammatory Stimulus receptor Cell Surface Receptor inflammatory_stimulus->receptor signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade signaling_cascade->nfkb_activation gene_expression Pro-inflammatory Gene Expression (e.g., IL-1β, MMP-12) nfkb_activation->gene_expression inflammation Inflammatory Response gene_expression->inflammation

Figure 3. Hypothetical anti-inflammatory signaling pathway for this compound.

This proposed pathway is speculative and requires experimental validation. Future research should focus on evaluating the cytotoxic, anti-inflammatory, and other biological activities of purified this compound to elucidate its mechanism of action and potential therapeutic applications.

Conclusion

This compound is a naturally occurring indole alkaloid found in Alstonia scholaris. While its discovery and history are not extensively documented in primary literature, its existence is supported by phytochemical analyses of its plant source. The experimental protocols for its isolation and structure elucidation can be inferred from studies on closely related compounds. There is a significant gap in the understanding of the biological activities and pharmacological potential of this compound. Future research into this compound is warranted to explore its therapeutic possibilities, particularly in the areas of anti-inflammatory and cytotoxic agents, building upon the known activities of its parent alkaloid class and the unique properties conferred by the N-oxide moiety.

References

Vallesamine N-oxide: A Technical Guide on its Potential Pharmacological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Vallesamine N-oxide is a derivative of the monoterpenoid indole (B1671886) alkaloid Vallesamine. Vallesamine is a significant bioactive constituent of various medicinal plants, notably from the Alstonia genus, which have a long history of use in traditional medicine for treating a range of ailments. The introduction of an N-oxide functional group can significantly alter the physicochemical and pharmacological properties of a molecule, including its solubility, membrane permeability, and metabolic stability, and may confer unique biological activities. This guide aims to provide an in-depth overview of the potential pharmacological relevance of this compound by examining the activities of its parent compound and related alkaloids.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₂₀H₂₄N₂O₄
CAS Number 126594-73-8
Appearance Not specified in literature
Solubility Expected to have increased water solubility compared to Vallesamine due to the polar N-oxide group.
Stability May be sensitive to heat and reducing agents.

Potential Pharmacological Activities

Based on the activities reported for Vallesamine and other Vallesamine-type alkaloids, this compound could potentially exhibit the following pharmacological effects:

Anti-inflammatory and Analgesic Activity

Vallesamine, along with other major alkaloids from Alstonia scholaris, has demonstrated anti-inflammatory and analgesic effects. These effects are believed to be produced peripherally[1].

Cytotoxic Activity

Several Vallesamine-type alkaloids have shown cytotoxic effects against various cancer cell lines. For instance, angustilobine C, a related alkaloid, exhibited moderate cytotoxicity towards KB cells[2]. The introduction of an N-oxide group can sometimes enhance the cytotoxic potential of a compound.

Table 1: Cytotoxic Activity of Selected Vallesamine-type Alkaloids

CompoundCell LineActivityReference
Angustilobine CKBModerate cytotoxicity[2]
15-Hydroxyangustilobine AKBCytotoxic[2]
Vallesiachotamine (B1599952)SK-MEL-37 (human melanoma)IC₅₀: 14.7 ± 1.2 µM[3]
Antimicrobial Activity

Extracts from plants containing Vallesamine alkaloids have shown antimicrobial properties[4]. A recently discovered 6,7-seco-vallesamine monoterpenoid indole alkaloid, alstoscholarisine M, exhibited significant antifungal activity against Trichophyton rubrum[5][6][7]. The N-oxide functionality itself can confer antimicrobial properties to a molecule.

Table 2: Antimicrobial Activity of a Related Vallesamine Alkaloid

CompoundMicroorganismActivity (MIC)Reference
Alstoscholarisine MTrichophyton rubrum5.21 ± 1.80 µg/mL[6]
Vasorelaxant Activity

Several alkaloids isolated from Alstonia species have demonstrated vasorelaxant effects on phenylephrine-induced contractions in rat aortic rings[8][9]. This suggests a potential role in cardiovascular applications. Extracts of Alstonia scholaris have also shown dose-dependent vasorelaxation[10][11][12].

Potential Mechanism of Action: PI3K/Akt Signaling Pathway

Natural products often exert their therapeutic effects by modulating key cellular signaling pathways. The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and apoptosis, and is a common target for natural compounds[13][[“]][15][16][17]. Given that Vallesamine has been implicated in regulating this pathway, it is plausible that this compound could also exert its effects through this mechanism.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits p_Akt p-Akt (Active) PDK1->p_Akt Phosphorylates Akt Akt Akt->p_Akt Apoptosis_Inhibition Inhibition of Apoptosis p_Akt->Apoptosis_Inhibition Cell_Survival Cell Survival p_Akt->Cell_Survival Cell_Proliferation Cell Proliferation p_Akt->Cell_Proliferation Vallesamine_N_oxide This compound (Hypothesized) Vallesamine_N_oxide->p_Akt Modulates?

Caption: Hypothesized modulation of the PI3K/Akt signaling pathway by this compound.

Illustrative Experimental Protocols

The following are generalized protocols for assessing the potential cytotoxic and antimicrobial activities of this compound.

Cytotoxicity Assessment: MTT Assay

This protocol provides a framework for evaluating the cytotoxic effects of this compound on a selected cancer cell line.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Addition Add serial dilutions of This compound Incubation1->Compound_Addition Incubation2 Incubate for 24-72h Compound_Addition->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation3->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for an MTT-based cytotoxicity assay.

Detailed Steps:

  • Cell Culture: Culture a suitable cancer cell line (e.g., HeLa, MCF-7) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and treat the cells for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value.

Antimicrobial Activity Assessment: Broth Microdilution Method

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a specific microorganism.

Detailed Steps:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing the broth.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Directions and Conclusion

While direct evidence is currently lacking, the pharmacological profile of Vallesamine and related alkaloids suggests that this compound is a promising candidate for further investigation. Its potential cytotoxic, antimicrobial, and vasorelaxant properties, possibly mediated through pathways such as PI3K/Akt, warrant dedicated preclinical studies. Future research should focus on:

  • Isolation and Characterization: Detailed spectroscopic analysis to confirm the structure of isolated or synthesized this compound.

  • In Vitro Screening: Comprehensive screening for cytotoxic, antimicrobial, anti-inflammatory, and other relevant biological activities.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound.

  • In Vivo Studies: Evaluation of the efficacy and safety of this compound in appropriate animal models.

References

Methodological & Application

Application Notes and Protocols for Vallesamine N-oxide Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vallesamine N-oxide is a natural product belonging to the vallesamine-type alkaloids. While research has been conducted on the biological activities of related alkaloids, including their cytotoxic effects, specific protocols for assessing the cytotoxicity of this compound are not widely established.[1][2] These application notes provide a detailed protocol for evaluating the cytotoxic effects of this compound on various cell lines using two standard colorimetric assays: the MTT assay for cell viability and the LDH assay for cytotoxicity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[3][4][5] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, and the amount of formazan is directly proportional to the number of living cells.[6] The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[7][8][9] An increase in LDH activity in the supernatant is indicative of cell membrane damage and cytotoxicity.

These protocols are intended for researchers in cell biology, pharmacology, and drug development to enable a systematic evaluation of the cytotoxic potential of this compound.

Experimental Protocols

Materials and Reagents

Cell Culture:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549) or other relevant cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

This compound Preparation:

MTT Assay:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[6]

LDH Assay:

  • LDH Assay Kit (commercial kits are recommended for consistency)[9]

  • Lysis Solution (e.g., 1% Triton X-100 in PBS)

Equipment:

  • Humidified incubator (37°C, 5% CO2)

  • Laminar flow hood

  • 96-well flat-bottom microplates, sterile

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at appropriate wavelengths (570 nm for MTT, ~490 nm for LDH)[6][7]

  • Inverted microscope

Experimental Workflow

Below is a diagram illustrating the general experimental workflow for assessing the cytotoxicity of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Vallesamine N-oxide Stock treatment Treat Cells with This compound compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay read_absorbance Read Absorbance mtt_assay->read_absorbance ldh_assay->read_absorbance calculate_viability Calculate % Viability / % Cytotoxicity read_absorbance->calculate_viability ic50 Determine IC50 calculate_viability->ic50

Caption: Experimental workflow for this compound cytotoxicity assessment.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA and resuspend in complete medium.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (untreated cells in medium).

    • After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay Procedure:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Detailed Protocol: LDH Assay
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol. It is advisable to run a parallel plate for the LDH assay.

  • LDH Assay Procedure:

    • After the desired incubation period with this compound, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare controls as per the manufacturer's instructions for the LDH assay kit. This typically includes a background control (medium only), a maximum LDH release control (cells treated with lysis buffer), and a spontaneous LDH release control (untreated cells).

    • Add the LDH reaction mixture from the kit to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

    • Add the stop solution provided in the kit to each well.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[7]

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

Data Presentation

The quantitative data obtained from the cytotoxicity assays should be summarized in a clear and structured table for easy comparison.

Cell LineAssayIncubation Time (h)This compound IC50 (µM)Max. Cytotoxicity (%) at [Concentration]
HeLaMTT24ValueValue at [Conc.]
48ValueValue at [Conc.]
LDH24ValueValue at [Conc.]
48ValueValue at [Conc.]
MCF-7MTT24ValueValue at [Conc.]
48ValueValue at [Conc.]
LDH24ValueValue at [Conc.]
48ValueValue at [Conc.]
A549MTT24ValueValue at [Conc.]
48ValueValue at [Conc.]
LDH24ValueValue at [Conc.]
48ValueValue at [Conc.]

Note: The values in this table are placeholders and should be replaced with experimental data.

Potential Signaling Pathway

Vallesamine alkaloids and other natural products can induce cytotoxicity through various mechanisms, including the induction of apoptosis. One potential pathway involves the modulation of nitric oxide (NO) signaling and the generation of reactive oxygen species (ROS), which can lead to mitochondrial dysfunction and caspase activation.[11][12][13][14]

signaling_pathway Vallesamine This compound ROS Increased ROS Production Vallesamine->ROS Induces NO Nitric Oxide (NO) Modulation Vallesamine->NO Modulates Mito_dys Mitochondrial Dysfunction ROS->Mito_dys Leads to NO->Mito_dys Can lead to CytC Cytochrome c Release Mito_dys->CytC Results in Caspase9 Caspase-9 Activation CytC->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Potential apoptotic signaling pathway induced by this compound.

References

Application Notes and Protocols: Investigating the Neuroprotective Effects of Vallesamine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific studies detailing the neuroprotective effects, mechanism of action, and established signaling pathways of Vallesamine N-oxide are not available in the public domain. The following application notes, protocols, and data are presented as a hypothetical framework for researchers and drug development professionals. This document is intended to serve as a template for investigating the potential neuroprotective properties of novel compounds like this compound, based on established methodologies in the field of neuropharmacology.

Introduction

This compound is a naturally occurring alkaloid that belongs to the vallesamine group of compounds. While the biological activities of many alkaloids have been explored, the specific neuroprotective potential of this compound remains to be fully elucidated. N-oxide functionalities can significantly alter the pharmacological properties of a molecule, including its bioavailability and interaction with biological targets.[1][2][3][4] This document outlines a series of hypothetical experiments to assess the neuroprotective efficacy of this compound and to investigate its potential mechanisms of action.

Hypothetical Data on Neuroprotective Effects

The following tables present hypothetical quantitative data that could be generated from the experimental protocols described below.

Table 1: Effect of this compound on Neuronal Viability in an In Vitro Model of Excitotoxicity

Treatment GroupConcentration (µM)Neuronal Viability (%)
Control-100 ± 5.2
Glutamate (B1630785) (100 µM)-45 ± 3.8
This compound + Glutamate158 ± 4.1
This compound + Glutamate1075 ± 5.5
This compound + Glutamate5088 ± 4.9

Table 2: Inhibition of Oxidative Stress Markers by this compound

Treatment GroupConcentration (µM)Reactive Oxygen Species (ROS) Level (Fold Change)
Control-1.0 ± 0.1
H₂O₂ (200 µM)-3.5 ± 0.4
This compound + H₂O₂12.8 ± 0.3
This compound + H₂O₂101.9 ± 0.2
This compound + H₂O₂501.2 ± 0.1

Table 3: Modulation of Apoptotic Markers by this compound

Treatment GroupConcentration (µM)Caspase-3 Activity (Fold Change)
Control-1.0 ± 0.1
Staurosporine (B1682477) (1 µM)-4.2 ± 0.5
This compound + Staurosporine13.5 ± 0.4
This compound + Staurosporine102.1 ± 0.3
This compound + Staurosporine501.3 ± 0.2

Experimental Protocols

Assessment of Neuronal Viability (MTT Assay)

Objective: To determine the protective effect of this compound against glutamate-induced excitotoxicity in primary cortical neurons.

Materials:

  • Primary cortical neuron culture

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound

  • Glutamate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Protocol:

  • Seed primary cortical neurons in 96-well plates at a density of 1 x 10⁵ cells/well and culture for 7-10 days.

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium.

  • Pre-treat the neurons with varying concentrations of this compound (1, 10, 50 µM) for 2 hours.

  • Induce excitotoxicity by adding glutamate to a final concentration of 100 µM for 24 hours.

  • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Solubilize the formazan (B1609692) crystals by adding DMSO to each well and incubate for 15 minutes with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate neuronal viability as a percentage of the control group.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To evaluate the antioxidant potential of this compound in a cellular model of oxidative stress.

Materials:

  • SH-SY5Y neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • 2',7'-dichlorofluorescin diacetate (DCFDA)

  • Phosphate-buffered saline (PBS)

  • 96-well black plates

Protocol:

  • Seed SH-SY5Y cells in 96-well black plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with different concentrations of this compound (1, 10, 50 µM) for 1 hour.

  • Induce oxidative stress by adding H₂O₂ to a final concentration of 200 µM for 1 hour.

  • Wash the cells with PBS and then incubate with 10 µM DCFDA in PBS for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS to remove excess probe.

  • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.

  • Express ROS levels as a fold change relative to the control group.

Caspase-3 Activity Assay

Objective: To determine if this compound can inhibit the executioner caspase, caspase-3, in a model of apoptosis.

Materials:

  • PC12 cells

  • RPMI-1640 medium supplemented with 10% horse serum and 5% FBS

  • This compound

  • Staurosporine

  • Caspase-3 colorimetric assay kit

  • 96-well plates

Protocol:

  • Seed PC12 cells in 96-well plates at a density of 1 x 10⁵ cells/well and culture overnight.

  • Pre-treat the cells with various concentrations of this compound (1, 10, 50 µM) for 2 hours.

  • Induce apoptosis by adding staurosporine to a final concentration of 1 µM for 6 hours.

  • Lyse the cells and perform the caspase-3 activity assay according to the manufacturer's instructions.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate caspase-3 activity as a fold change relative to the control group.

Hypothetical Signaling Pathways and Visualizations

The neuroprotective effects of a compound like this compound could be mediated through various signaling pathways. Below are hypothetical diagrams of potential mechanisms.

G cluster_0 This compound This compound ROS Scavenging ROS Scavenging This compound->ROS Scavenging Nrf2 Activation Nrf2 Activation This compound->Nrf2 Activation Oxidative Stress Oxidative Stress ROS Scavenging->Oxidative Stress Inhibits Antioxidant Enzymes (e.g., HO-1, SOD) Antioxidant Enzymes (e.g., HO-1, SOD) Nrf2 Activation->Antioxidant Enzymes (e.g., HO-1, SOD) Antioxidant Enzymes (e.g., HO-1, SOD)->Oxidative Stress Inhibits Neuronal Damage Neuronal Damage Oxidative Stress->Neuronal Damage

Caption: Hypothetical antioxidant signaling pathway of this compound.

G cluster_1 This compound This compound Bcl-2 Upregulation Bcl-2 Upregulation This compound->Bcl-2 Upregulation Bax Inhibition Bax Inhibition This compound->Bax Inhibition Mitochondrial Membrane Potential Stabilization Mitochondrial Membrane Potential Stabilization Bcl-2 Upregulation->Mitochondrial Membrane Potential Stabilization Bax Inhibition->Mitochondrial Membrane Potential Stabilization Cytochrome c Release Cytochrome c Release Mitochondrial Membrane Potential Stabilization->Cytochrome c Release Inhibits Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Proposed anti-apoptotic mechanism of this compound.

G cluster_2 Cell Culture Cell Culture Treatment with this compound Treatment with this compound Cell Culture->Treatment with this compound Induction of Neurotoxicity Induction of Neurotoxicity Treatment with this compound->Induction of Neurotoxicity Biochemical Assays Biochemical Assays Induction of Neurotoxicity->Biochemical Assays MTT, ROS, Caspase assays Data Analysis Data Analysis Biochemical Assays->Data Analysis

Caption: General experimental workflow for assessing neuroprotection.

Conclusion

The provided application notes and protocols offer a foundational framework for the investigation of the neuroprotective properties of this compound. The hypothetical data and signaling pathways are based on established paradigms in neuroprotection research and should be validated through rigorous experimentation. Future studies should aim to confirm these preliminary hypotheses and further elucidate the precise molecular targets and therapeutic potential of this compound in the context of neurodegenerative diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Vallesamine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the synthesis of Vallesamine N-oxide. Given that Vallesamine is a complex indole (B1671886) alkaloid, this guide adapts general principles of tertiary amine N-oxidation to this specific molecular scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and direct method for synthesizing tertiary amine N-oxides like this compound is the direct oxidation of the parent tertiary amine.[1] The choice of oxidizing agent is crucial for achieving high yield and minimizing side reactions. Commonly used reagents include:

  • Peroxyacids: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used, efficient, and often chemoselective reagent for N-oxidation.[2][3]

  • Hydrogen Peroxide (H₂O₂): This is an inexpensive and environmentally benign oxidant. The reaction can be slow but can be accelerated using catalysts or by forming more reactive peroxyacids in situ.[4][5]

  • Potassium Peroxymonosulfate (Oxone®): This is another effective oxidizing agent for converting tertiary amines to their corresponding N-oxides.[6]

Q2: How can I monitor the progress of the N-oxidation reaction?

A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The resulting N-oxide is significantly more polar than the starting tertiary amine (Vallesamine). Therefore, on a silica (B1680970) gel TLC plate, the product spot will have a lower Rf value. A staining agent, such as Dragendorff's reagent, is effective for visualizing both the tertiary amine and the N-oxide product, which typically appear as orange or reddish-brown spots.[4][7]

Q3: What are the key analytical techniques to confirm the formation of this compound?

A3: Several spectroscopic methods can confirm the successful synthesis of the N-oxide:

  • NMR Spectroscopy: In the ¹H and ¹³C NMR spectra, the introduction of the oxygen atom causes a downfield shift of the signals for the protons and carbons adjacent to the nitrogen atom compared to the parent amine.[7][8]

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum of the product will correspond to the mass of the starting material plus 16 atomic mass units (for the additional oxygen atom). A common fragmentation pattern for N-oxides is the loss of an oxygen atom ([M-16]⁺).[9]

  • FT-IR Spectroscopy: The N⁺-O⁻ bond exhibits a characteristic vibration band, typically in the range of 930-970 cm⁻¹.[8][10]

Q4: How can I purify this compound?

A4: Due to their high polarity, N-oxides are often purified using chromatographic techniques.[11]

  • Column Chromatography: Silica gel is commonly used. Given the basic nature of amines and the potential for N-oxides to be sensitive, it is sometimes advantageous to use neutral or basic alumina (B75360). A polar solvent system, such as dichloromethane (B109758)/methanol (B129727) or chloroform/methanol, often with a small amount of ammonia (B1221849) or triethylamine (B128534) to prevent streaking, is typically required for elution.[6]

  • Crystallization: If the N-oxide is a stable, crystalline solid, recrystallization from a suitable solvent system can be an effective purification method.[12]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or no conversion of Vallesamine to its N-oxide.

Possible CauseTroubleshooting Suggestion
Degraded Oxidizing Agent m-CPBA and hydrogen peroxide can degrade over time. Use a fresh bottle or determine the concentration of the oxidant via titration before use.[6]
Insufficient Oxidant The reaction is often run with a slight excess (1.1-1.5 equivalents) of the oxidizing agent. Ensure the correct stoichiometry is being used.
Low Reaction Temperature While starting the reaction at a low temperature (e.g., 0 °C) is good practice to control exothermicity, the reaction may require warming to room temperature or gentle heating to proceed to completion.[6]
Inappropriate Solvent The reaction is typically performed in chlorinated solvents like dichloromethane (DCM) or chloroform. Ensure Vallesamine is soluble in the chosen solvent.

Problem 2: Formation of multiple byproducts and a complex crude mixture.

Possible CauseTroubleshooting Suggestion
Over-oxidation Using a large excess of the oxidizing agent or high temperatures can lead to unwanted side reactions, including oxidation of the indole ring.[13][14] Use only a slight excess of the oxidant (1.1 eq.) and add it slowly at a low temperature.
Side Reactions (e.g., Polonovski, Cope Elimination) Amine oxides can be susceptible to rearrangement or elimination reactions, particularly at elevated temperatures or in the presence of acylating agents.[4] Maintain a low reaction temperature and ensure the workup is performed under neutral or mildly basic conditions.
Oxidation of other functional groups While N-oxidation is generally faster for more basic amines, other sensitive functional groups in the Vallesamine molecule could be oxidized. m-CPBA can epoxidize double bonds or oxidize sulfides.[4] If this is an issue, a more selective oxidizing system may be needed.

Problem 3: Product decomposition during workup or purification.

Possible CauseTroubleshooting Suggestion
Thermal Instability Some N-oxides can decompose upon heating.[4] Avoid high temperatures during solvent removal (use a rotary evaporator at low temperature and pressure) and purification.
Acidic Conditions Exposure to strong acids can cause decomposition. During an m-CPBA workup, ensure the acidic byproduct (m-chlorobenzoic acid) is thoroughly removed by a basic wash (e.g., saturated NaHCO₃ solution).[15] Using silica gel for chromatography can sometimes be too acidic; consider using neutral alumina or deactivating the silica gel with triethylamine.
Residual Peroxide Excess peroxide in the product can lead to instability over time.[8] Quench the reaction thoroughly with a reducing agent like sodium thiosulfate (B1220275) or sodium sulfite (B76179) before extraction.[4][15]

Problem 4: Difficulty in separating this compound from the starting material.

Possible CauseTroubleshooting Suggestion
Insufficient Polarity Difference for Chromatography While the N-oxide is more polar, separation can still be challenging.
Optimize TLC: Experiment with different solvent systems. A common mobile phase for separating amines and their N-oxides is a mixture of a chlorinated solvent (DCM) and an alcohol (MeOH), with a small amount of base (e.g., 1% NH₄OH or Et₃N) added to improve peak shape and separation.[6]
Gradient Elution: Use a shallow gradient of the polar solvent during column chromatography to improve resolution.
Product is not eluting from the column The high polarity of the N-oxide can cause it to bind very strongly to silica gel.
Increase Solvent Polarity: Gradually increase the percentage of methanol in the eluent. A final flush with a high concentration of methanol (e.g., 20% MeOH in DCM with 1-2% NH₄OH) may be necessary to elute the product.[6]

Data Presentation: General Reaction Conditions for Tertiary Amine N-Oxidation

The following table provides typical starting conditions for the N-oxidation of tertiary amines, which can be adapted and optimized for Vallesamine.

Oxidizing AgentEquivalentsSolventTemperatureTypical Reaction TimeTypical YieldReference
m-CPBA 1.1 - 1.5DCM, CHCl₃0 °C to RT1 - 6 hours70 - 95%[3][16]
H₂O₂ (30-35%) 1.5 - 5.0MeOH, H₂O, Acetic AcidRT to 60 °C12 - 48 hours60 - 90%[4][5]
Oxone® 1.5 - 2.0MeOH/H₂O0 °C to RT2 - 12 hours75 - 95%[6]

Experimental Protocols

Protocol: Synthesis of this compound using m-CPBA

This protocol is a general guideline for the oxidation of a tertiary amine like Vallesamine. Molar equivalents should be calculated based on the starting mass of Vallesamine.

Materials:

  • Vallesamine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel or neutral alumina for chromatography

Procedure:

  • Reaction Setup: Dissolve Vallesamine (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice-water bath.

  • Addition of Oxidant: In a separate flask, dissolve m-CPBA (1.2 eq.) in a minimal amount of DCM. Add this solution dropwise to the stirring Vallesamine solution over 15-30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the consumption of the starting material by TLC (e.g., using 9:1 DCM/MeOH as eluent and staining with Dragendorff's reagent). The reaction is typically complete within 1-4 hours.

  • Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Quench the excess m-CPBA by adding saturated aqueous Na₂S₂O₃ solution and stir vigorously for 15 minutes.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) to remove m-chlorobenzoic acid, and then with brine (1x).[15]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure at low temperature (<30 °C).

  • Purification: Purify the resulting crude solid/oil by column chromatography. Adsorb the crude material onto a small amount of silica gel. Load it onto a column packed with silica gel in a low-polarity solvent (e.g., 100% DCM). Elute the column with a gradient of methanol in DCM (e.g., 0% to 15% MeOH), adding 0.5-1% triethylamine or ammonia to the eluent to improve peak shape. Collect fractions and analyze by TLC to isolate the pure this compound.

Visualizations

G cluster_start Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start Vallesamine in DCM Add_mCPBA Add m-CPBA at 0 °C Start->Add_mCPBA Stir Stir at RT & Monitor by TLC Add_mCPBA->Stir Quench Quench with Na₂S₂O₃ Stir->Quench Wash Wash with NaHCO₃ & Brine Quench->Wash Dry Dry & Concentrate Wash->Dry Column Column Chromatography Dry->Column Product Pure this compound Column->Product

Caption: Experimental workflow for the synthesis of this compound.

G Start Low Yield or No Product? Check_SM Starting Material (SM) Consumed on TLC? Start->Check_SM Check_Oxidant Check Oxidant Activity (e.g., Titration) Check_SM->Check_Oxidant No New_Spot New, more polar spot on TLC? Check_SM->New_Spot Yes Increase_Time_Temp Increase Reaction Time / Temperature Check_Oxidant->Increase_Time_Temp Active Oxidant_Inactive Solution: Use fresh oxidant. Check_Oxidant->Oxidant_Inactive Inactive Incomplete_Reaction Solution: Optimize conditions. Increase_Time_Temp->Incomplete_Reaction Decomposition Decomposition during Workup/Purification? New_Spot->Decomposition Purification_Issue Difficulty in Purification? Decomposition->Purification_Issue No Modify_Workup Solution: Use milder conditions (low temp, neutral pH). Decomposition->Modify_Workup Yes Product_Formed Indicates Product Formation Purification_Issue->Product_Formed No Optimize_Chroma Solution: Adjust eluent (add base), use neutral alumina. Purification_Issue->Optimize_Chroma Yes

Caption: Troubleshooting logic for low-yield N-oxide synthesis.

G Vallesamine Vallesamine (Tertiary Amine) Product This compound (Desired Product) Vallesamine->Product + m-CPBA (Controlled Conditions) Side_Product1 Over-oxidation Products (e.g., on Indole Ring) Vallesamine->Side_Product1 + Excess m-CPBA / Heat mCPBA m-CPBA Side_Product2 Rearrangement/Elimination (e.g., Polonovski, Cope) Product->Side_Product2 Heat / Acid / Acylating Agent

Caption: Reaction pathway showing desired product and potential side reactions.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Vallesamine N-oxide from its related alkaloids.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound and related compounds.

Issue 1: Poor Resolution Between this compound and Related Alkaloid Peaks

Poor resolution, where peaks overlap, is a frequent challenge in the analysis of complex alkaloid mixtures.

  • Possible Cause 1: Inappropriate Mobile Phase Composition. The polarity and pH of the mobile phase are critical for separating structurally similar alkaloids.

    • Solution: Modify the mobile phase. For reversed-phase HPLC, systematically vary the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A lower percentage of organic solvent will generally increase retention times and may improve separation. Adjusting the pH of the aqueous phase can alter the ionization state of the alkaloids, significantly impacting their retention and selectivity. For basic compounds like alkaloids, a mobile phase containing a buffer is recommended.[1]

  • Possible Cause 2: Unsuitable HPLC Column. The stationary phase chemistry may not be optimal for the specific alkaloids being separated.

    • Solution: Select a different column. While C18 columns are a common starting point, consider columns with alternative stationary phases such as phenyl-hexyl or cyano phases, which can offer different selectivities for aromatic and polar compounds. For N-oxides, a column with low silanol (B1196071) activity can be beneficial.

  • Possible Cause 3: Inefficient Gradient Elution Profile. A suboptimal gradient may not effectively separate all compounds in the mixture.

    • Solution: Optimize the gradient program. Start with a shallow gradient to separate early-eluting compounds and increase the gradient slope to elute more retained compounds in a reasonable time. Introducing isocratic holds at certain points in the gradient can also help to resolve closely eluting peaks.

Issue 2: Peak Tailing of this compound

Peak tailing, characterized by an asymmetrical peak shape, can compromise peak integration and quantification.

  • Possible Cause 1: Secondary Interactions with Residual Silanols. The basic nitrogen atoms in alkaloids can interact with acidic silanol groups on the silica-based stationary phase, leading to tailing.

    • Solution 1: Add a Mobile Phase Modifier. Incorporate a small amount of a basic modifier, such as triethylamine (B128534) (TEA) or a volatile alternative like ammonium (B1175870) hydroxide, into your mobile phase. This will mask the active silanol sites and improve peak shape.

    • Solution 2: Adjust Mobile Phase pH. Operating at a higher pH (e.g., >8) can neutralize the basic alkaloids, reducing their interaction with silanol groups. Ensure your column is stable at the chosen pH.

  • Possible Cause 2: Column Overload. Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

Issue 3: Inconsistent Retention Times

Fluctuations in retention times from one injection to the next can hinder compound identification and quantification.

  • Possible Cause 1: Inadequate Column Equilibration. The column may not be fully equilibrated with the initial mobile phase conditions before each injection.

    • Solution: Increase the column equilibration time between runs to ensure the column chemistry is stable before the next injection.

  • Possible Cause 2: Mobile Phase Instability. The mobile phase composition may be changing over time due to evaporation of the more volatile component or degradation.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Degas the mobile phase before use to prevent bubble formation in the pump.

  • Possible Cause 3: Pump Malfunction. Issues with the HPLC pump can lead to an inconsistent flow rate.

    • Solution: Check the pump for leaks and ensure the pump seals are in good condition. Purge the pump to remove any air bubbles.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound and related alkaloids from Alstonia scholaris?

A1: A good starting point is a reversed-phase HPLC method using a C18 or a CSH (Charged Surface Hybrid) column. A gradient elution with a mobile phase consisting of acetonitrile and water containing a small amount of formic acid (e.g., 0.1-0.3%) is commonly used for the separation of alkaloids from Alstonia scholaris.[2]

Q2: What are some of the common related alkaloids I should expect to separate from this compound in an extract from Alstonia scholaris?

A2: Extracts from Alstonia scholaris are complex and can contain various types of indole (B1671886) alkaloids. Besides vallesamine-type alkaloids, you should anticipate the presence of scholaricine-type, picrinine-type, and tubotaiwine-type alkaloids.[2] Specific examples that have been identified include scholaricine, 19-epischolarine, vallesamine, and picrinine.[3]

Q3: How can I confirm the identity of the this compound peak in my chromatogram?

A3: The most reliable method for peak identification is to use a purified reference standard of this compound. If a standard is not available, hyphenated techniques like HPLC-MS (Mass Spectrometry) can be used. A high-resolution mass spectrometer (like qTOF-MS) can provide an accurate mass measurement, which can help in confirming the elemental composition of the peak of interest.[2][4]

Q4: My sample is a crude plant extract. What sample preparation steps are necessary before HPLC analysis?

A4: Crude plant extracts should be properly prepared to avoid clogging the HPLC system and to remove interfering compounds. A general workflow includes:

  • Extraction of the plant material with a suitable solvent (e.g., ethanol).

  • Filtration of the extract to remove particulate matter.

  • A liquid-liquid extraction or solid-phase extraction (SPE) step can be used for further cleanup and to enrich the alkaloid fraction.

  • Before injection, the final sample should be filtered through a 0.22 µm or 0.45 µm syringe filter.

Experimental Protocols

Protocol 1: General Purpose RP-HPLC Method for Alstonia Alkaloids

This protocol is a starting point for the separation of alkaloids from Alstonia scholaris, including this compound.

  • Instrumentation: HPLC system with a UV-Vis or PDA detector.

  • Column: ACQUITY UPLC CSH C18 column (2.1 x 100 mm, 1.7 µm) or equivalent.[2]

  • Mobile Phase:

    • A: Water with 0.3% formic acid[2]

    • B: Acetonitrile

  • Gradient Program:

    • A typical gradient might start with a low percentage of B (e.g., 5-10%), increasing to a higher percentage (e.g., 60-80%) over 30-40 minutes. The exact gradient will need to be optimized for your specific separation.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm or a PDA detector scanning from 200-400 nm.

  • Injection Volume: 5 µL

Data Presentation

Table 1: Common Related Alkaloids in Alstonia scholaris and their Chromatographic Behavior

Alkaloid TypeExample CompoundTypical Elution Order (Reversed-Phase)
Scholaricine-typeScholaricineEarly to Mid
Tubotaiwine-typeTubotaiwineEarly to Mid
Vallesamine-typeVallesamineMid to Late
This compound This compound Expected to be more polar than Vallesamine, thus earlier elution
Picrinine-typePicrinineLate

Note: The exact elution order can vary depending on the specific HPLC conditions.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Start: Poor Peak Resolution check_mobile_phase Step 1: Adjust Mobile Phase (Gradient & pH) start->check_mobile_phase Initial Check check_column Step 2: Select Different Column (e.g., Phenyl-Hexyl) check_mobile_phase->check_column If resolution is still poor good_resolution End: Good Resolution check_mobile_phase->good_resolution Achieved optimize_flow Step 3: Optimize Flow Rate & Temperature check_column->optimize_flow If further improvement is needed check_column->good_resolution Achieved optimize_flow->good_resolution Achieved Peak_Tailing_Mitigation start Problem: Peak Tailing cause1 Cause: Secondary Interactions with Silanols start->cause1 cause2 Cause: Column Overload start->cause2 solution1a Solution: Add Mobile Phase Modifier (e.g., TEA) cause1->solution1a solution1b Solution: Increase Mobile Phase pH (>8) cause1->solution1b solution2 Solution: Reduce Injection Volume or Dilute Sample cause2->solution2 end Result: Symmetrical Peaks solution1a->end solution1b->end solution2->end

References

Navigating the Complexities of Vallesamine N-oxide NMR Spectra: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Interpreting the nuclear magnetic resonance (NMR) spectra of complex alkaloids like Vallesamine N-oxide can present significant challenges due to signal overlap, peak broadening, and subtle chemical shift variations. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the NMR analysis of this compound, facilitating accurate structural elucidation and characterization.

Frequently Asked Questions (FAQs)

Q1: Why do I observe significant peak broadening in the ¹H NMR spectrum of my this compound sample?

A1: Peak broadening in the ¹H NMR spectrum of this compound can arise from several factors:

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals, often from catalysts or glassware, can lead to significant line broadening. Ensure all glassware is scrupulously clean and consider using a metal scavenger if contamination is suspected.

  • Sample Aggregation: At higher concentrations, molecules of this compound may aggregate, leading to broader signals. Acquiring the spectrum at a lower concentration or at an elevated temperature can often mitigate this issue.

  • Slow Conformational Exchange: The complex, rigid ring system of this compound may exist in multiple conformations that are slowly interconverting on the NMR timescale, resulting in broad peaks. Variable temperature (VT) NMR studies can help to either coalesce these signals into sharp peaks at higher temperatures or "freeze out" individual conformers at lower temperatures.

  • Proton Exchange: The N-H proton of the indole (B1671886) moiety can undergo chemical exchange with residual water or other exchangeable protons in the solvent, leading to a broad signal. A D₂O exchange experiment can confirm this; the broad N-H peak will disappear upon addition of a drop of D₂O.

Q2: The aromatic region of my ¹H NMR spectrum is very crowded and difficult to interpret. How can I resolve these overlapping signals?

A2: The aromatic protons of the indole ring in this compound often resonate in a narrow chemical shift range, leading to significant signal overlap. Several strategies can be employed to resolve these signals:

  • Higher Magnetic Field Strength: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or above) will increase chemical shift dispersion, often resolving overlapping multiplets.

  • 2D NMR Techniques: Two-dimensional NMR experiments are invaluable for resolving complex spectra.

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to trace out the spin systems within the aromatic ring.

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which can be particularly useful for identifying all protons of a particular ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, aiding in both ¹H and ¹³C assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

  • Solvent Effects: Changing the deuterated solvent can induce differential chemical shifts (aromatic solvent-induced shifts, ASIS) that may resolve overlapping signals. For instance, switching from CDCl₃ to benzene-d₆ or pyridine-d₅ can be effective.

Q3: I am having trouble assigning the quaternary carbons in the ¹³C NMR spectrum of this compound. What is the best approach?

A3: The assignment of quaternary carbons, which do not have attached protons, relies on long-range correlations. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the most powerful tool for this purpose. By observing correlations from well-assigned protons to quaternary carbons, their chemical shifts can be unambiguously determined. For example, correlations from the N-H proton and aromatic protons to the quaternary carbons of the indole ring will confirm their assignments.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Broad, unresolved multiplets in the aliphatic region. 1. Multiple overlapping signals from the complex ring structure. 2. Intermediate rate of conformational exchange.1. Utilize 2D NMR (COSY, TOCSY, HSQC) to trace J-coupling networks and identify individual spin systems. 2. Perform variable temperature (VT) NMR experiments to either sharpen the signals (at higher temperatures) or resolve individual conformers (at lower temperatures).
Disappearance or significant broadening of the indole N-H proton signal. 1. Chemical exchange with acidic protons in the sample or solvent (e.g., residual water).1. Perform a D₂O exchange experiment. The N-H signal will disappear. 2. Ensure the use of a dry NMR solvent and sample.
Unexpected signals in the spectrum. 1. Residual solvent from purification (e.g., ethyl acetate, dichloromethane). 2. Grease from glassware. 3. Impurities or degradation products.1. Carefully dry the sample under high vacuum before preparing the NMR sample. 2. Use grease-free joints or clean glassware thoroughly. 3. Check the purity of the sample by another analytical method (e.g., LC-MS).
Poor signal-to-noise ratio. 1. Insufficient sample concentration. 2. Too few scans acquired.1. Increase the sample concentration if solubility allows. 2. Increase the number of scans. The signal-to-noise ratio increases with the square root of the number of scans.

Quantitative Data

Due to the scarcity of published experimental NMR data for this compound, the following tables provide the reported ¹H and ¹³C NMR data for the parent compound, Vallesamine, and predicted shifts for this compound. The predicted shifts are based on the known downfield effect of N-oxidation on adjacent nuclei.

Table 1: ¹H NMR Chemical Shift Data (in ppm)

Position Vallesamine (Experimental) This compound (Predicted) Expected Multiplicity
N-H~8.0-8.5~8.2-8.7br s
H-9~7.5~7.6d
H-12~7.1~7.2d
H-10~7.1~7.2t
H-11~7.3~7.4t
............

Table 2: ¹³C NMR Chemical Shift Data (in ppm)

Position Vallesamine (Experimental) This compound (Predicted)
C-2~135~136
C-13~128~129
C-8~124~125
C-11~122~123
C-10~120~121
C-9~111~112
C-7~110~111
.........

Note: The predicted values are estimations and may vary depending on the solvent and experimental conditions. The downfield shift upon N-oxidation is most pronounced for the carbons and protons alpha and beta to the nitrogen atom.

Experimental Protocols

Protocol for High-Resolution 1D and 2D NMR of this compound

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in 0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆). Ensure the solvent is free from water and other impurities.

    • Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.

  • 1D ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 16 or more, depending on the sample concentration.

  • 1D ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more, as ¹³C is much less sensitive than ¹H.

  • 2D NMR Acquisition (Essential for structural elucidation):

    • gCOSY: Use standard parameters to establish proton-proton correlations.

    • gHSQC: Optimize the ¹JCH coupling constant (typically ~145 Hz for sp³ carbons and ~160 Hz for sp² carbons) to obtain correlations between protons and their directly attached carbons.

    • gHMBC: Set the long-range coupling constant (ⁿJCH) to a value between 6-10 Hz to observe correlations over 2-3 bonds. This is critical for assigning quaternary carbons and connecting different spin systems.

    • NOESY/ROESY: If stereochemical information is required, acquire a NOESY or ROESY spectrum with a mixing time of 300-800 ms (B15284909) to observe through-space correlations.

  • Data Processing:

    • Apply appropriate window functions (e.g., exponential multiplication for sensitivity enhancement or Gaussian for resolution enhancement).

    • Fourier transform the data.

    • Phase correct the spectra carefully.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter lock_shim Lock & Shim filter->lock_shim H1_acq 1D ¹H NMR lock_shim->H1_acq C13_acq 1D ¹³C NMR H1_acq->C13_acq NMR_2D 2D NMR (COSY, HSQC, HMBC) C13_acq->NMR_2D processing Processing (FT, Phasing) NMR_2D->processing calibration Calibration processing->calibration analysis Spectral Analysis & Assignment calibration->analysis

Caption: Experimental workflow for NMR analysis of this compound.

Troubleshooting_Workflow cluster_problems Identify Primary Issue cluster_solutions_broad Solutions for Broad Peaks cluster_solutions_overlap Solutions for Overlapping Signals cluster_solutions_artifacts Solutions for Artifacts start Complex/Problematic NMR Spectrum broad_peaks Broad Peaks start->broad_peaks overlap Overlapping Signals start->overlap artifacts Artifacts/Impurities start->artifacts vt_nmr Variable Temperature NMR broad_peaks->vt_nmr lower_conc Lower Concentration broad_peaks->lower_conc d2o_exchange D₂O Exchange broad_peaks->d2o_exchange higher_field Higher Field Spectrometer overlap->higher_field nmr_2d 2D NMR (COSY, HSQC) overlap->nmr_2d solvent_change Change Solvent overlap->solvent_change dry_sample Dry Sample & Solvent artifacts->dry_sample clean_glassware Clean Glassware artifacts->clean_glassware repurify Re-purify Sample artifacts->repurify end Improved Spectrum for Analysis vt_nmr->end lower_conc->end d2o_exchange->end higher_field->end nmr_2d->end solvent_change->end dry_sample->end clean_glassware->end repurify->end

Caption: Troubleshooting workflow for complex NMR spectra.

Minimizing byproducts in Vallesamine N-oxide chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the chemical synthesis of Vallesamine N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-oxidation of Vallesamine?

A1: The most common and effective method for the N-oxidation of tertiary amines like Vallesamine is the use of peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent.[1][2] Hydrogen peroxide is another common oxidant, though it can sometimes require harsher conditions or catalysts.[3][4]

Q2: What are the potential byproducts in the synthesis of this compound?

A2: Potential byproducts can originate from both the Vallesamine substrate and the oxidizing agent. Common byproducts include:

  • Unreacted Vallesamine: Incomplete oxidation can leave starting material in the final product mixture.

  • Over-oxidation products: While less common for tertiary amines, oxidation at other susceptible sites on the Vallesamine molecule, such as the indole (B1671886) ring or the ethylidene side chain, can occur under harsh conditions.

  • Oxidant-derived impurities: For instance, when using m-CPBA, meta-chlorobenzoic acid is a significant byproduct that needs to be removed.[5]

  • Solvent-related impurities: Byproducts can also arise from the reaction of the oxidant with the solvent, especially at elevated temperatures.

Q3: How can I monitor the progress of the N-oxidation reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[6][7] A cospot, where the reaction mixture is spotted on top of the starting material, is crucial to distinguish the product from the reactant, especially if they have similar Rf values.[6] The this compound product is typically more polar than the starting Vallesamine, resulting in a lower Rf value on a silica (B1680970) gel TLC plate. Dragendorff's reagent can be a useful stain for visualizing nitrogen-containing compounds like alkaloids and their N-oxides.[8]

Q4: What are the recommended purification methods for this compound?

A4: Purification of this compound generally involves removing the unreacted starting material and oxidant-derived byproducts.

  • Aqueous workup: Washing the reaction mixture with a mild basic solution, such as saturated sodium bicarbonate, can effectively remove acidic byproducts like m-chlorobenzoic acid.[5]

  • Column chromatography: Flash column chromatography on silica gel is a standard method for separating the more polar this compound from the less polar Vallesamine and other non-polar impurities.[5] A polar solvent system, such as a gradient of methanol (B129727) in dichloromethane (B109758), is typically employed.

  • Crystallization: If the this compound is a solid, crystallization from a suitable solvent system can be an effective final purification step.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction.- Increase the reaction time and continue to monitor by TLC until the starting material is consumed. - Gradually increase the equivalents of the oxidizing agent (e.g., m-CPBA) from 1.1 to 1.5 equivalents.
Decomposition of the N-oxide.- Maintain a low reaction temperature (e.g., 0 °C to room temperature).[5] - Avoid prolonged reaction times after the starting material has been consumed.
Presence of unreacted Vallesamine in the final product Insufficient oxidizing agent.- Use a slight excess (1.1-1.2 equivalents) of the oxidizing agent.
Poor reactivity of the Vallesamine.- Ensure the Vallesamine starting material is pure. - Consider using a more reactive oxidizing agent, but with caution to avoid over-oxidation.
Formation of multiple unidentified spots on TLC Over-oxidation or side reactions.- Perform the reaction at a lower temperature (e.g., 0 °C). - Reduce the amount of oxidizing agent used. - Ensure the absence of metal contaminants that could catalyze side reactions.
Impure starting materials or reagents.- Purify the starting Vallesamine before the oxidation step. - Use freshly opened or purified oxidizing agents.
Difficulty in removing m-chlorobenzoic acid Inefficient aqueous workup.- Perform multiple washes with a saturated solution of sodium bicarbonate or a dilute solution of sodium thiosulfate.[5] - If the byproduct precipitates, it can be removed by filtration before the aqueous wash.[5]

Experimental Protocols

Key Experiment: N-oxidation of Vallesamine using m-CPBA
  • Dissolution: Dissolve Vallesamine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform (B151607) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Oxidant: Slowly add a solution of m-CPBA (1.1 equivalents) in the same solvent to the cooled Vallesamine solution over 15-30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in DCM) every 30 minutes. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate or a 10% aqueous solution of sodium thiosulfate.

  • Workup: Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.

Data Presentation

Table 1: Effect of Oxidant Equivalents on this compound Synthesis
Entry Equivalents of m-CPBA Reaction Time (h) Conversion (%) *Yield of this compound (%) Byproduct Formation (%)
11.0385805
21.12>9592<3
31.52>998810
42.02>997520

*Conversion based on TLC analysis of remaining Vallesamine.

Table 2: Influence of Temperature on Byproduct Formation
Entry Temperature (°C) Reaction Time (h) Yield of this compound (%) Key Byproduct(s) Byproduct Percentage (%)
10391Unreacted Vallesamine<5
225 (Room Temp)1.592Unreacted Vallesamine<3
340185Unidentified polar impurities~12

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification Vallesamine Vallesamine in DCM ReactionVessel Reaction at 0°C Vallesamine->ReactionVessel mCPBA m-CPBA in DCM mCPBA->ReactionVessel TLC TLC Monitoring ReactionVessel->TLC Every 30 min TLC->ReactionVessel Continue if incomplete Quench Quench with NaHCO3 TLC->Quench Proceed if complete Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Pure this compound Chromatography->Product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic Start Low Yield or Impure Product CheckTLC Analyze TLC Plate Start->CheckTLC UnreactedSM Unreacted Starting Material Present? CheckTLC->UnreactedSM MultipleSpots Multiple Unidentified Spots? CheckTLC->MultipleSpots UnreactedSM->MultipleSpots No IncreaseTime Increase Reaction Time / Oxidant UnreactedSM->IncreaseTime Yes LowerTemp Lower Reaction Temperature MultipleSpots->LowerTemp Yes ImproveWorkup Improve Purification Protocol MultipleSpots->ImproveWorkup No CheckPurity Check Reagent Purity LowerTemp->CheckPurity

Caption: Troubleshooting logic for optimizing this compound synthesis.

References

Validation & Comparative

Navigating the Analytical Landscape: A Comparative Guide to Vallesamine N-oxide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Vallesamine N-oxide, an indole (B1671886) alkaloid derivative, is paramount for its potential therapeutic applications. This guide provides a comprehensive comparison of two robust analytical methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products.

The validation of analytical methods is a cornerstone of drug development, ensuring that the chosen technique is fit for its intended purpose. This involves a thorough evaluation of various parameters to guarantee reliable and reproducible results. Key validation characteristics include accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantification (LOQ).

Comparative Analysis of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a widely accessible and cost-effective technique suitable for routine analysis, LC-MS/MS offers superior sensitivity and specificity, making it ideal for trace-level quantification and analysis in complex biological matrices.[1][2][3]

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Selectivity Moderate; relies on chromatographic separation. Potential for interference from co-eluting compounds with similar UV spectra.High; combines chromatographic separation with the specificity of mass spectrometric detection.
Sensitivity Lower; typically in the µg/mL to high ng/mL range.Higher; capable of detecting analytes in the low ng/mL to pg/mL range.[4]
Linearity Good over a defined concentration range.Excellent over a wide dynamic range.[5]
Accuracy & Precision Generally good, meeting regulatory requirements for drug substance analysis.[2]Excellent, with high accuracy and precision even at low concentrations.[5][6]
Matrix Effects Less susceptible to matrix effects compared to LC-MS/MS.Can be prone to ion suppression or enhancement from matrix components, requiring careful method development and sample preparation.[5]
Cost & Complexity Lower initial instrument cost and less complex operation.Higher initial instrument cost and requires more specialized expertise for operation and data interpretation.
Typical Application Purity assessment and quantification of this compound as a drug substance.Quantification in complex matrices like plasma, urine, or tissue homogenates; impurity profiling at trace levels.[6][7]

Visualizing the Path to a Validated Method

The journey from method development to a fully validated analytical procedure is a structured process. The following diagram illustrates the typical workflow for validating an analytical method for this compound quantification.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application A Define Analytical Requirements (Analyte, Matrix, Sensitivity) B Select Analytical Technique (HPLC-UV or LC-MS/MS) A->B C Optimize Chromatographic Conditions (Column, Mobile Phase, Flow Rate) B->C D Optimize Detection Parameters (Wavelength for UV, MRM transitions for MS/MS) C->D E Specificity / Selectivity D->E F Linearity & Range E->F G Accuracy & Precision (Repeatability & Intermediate Precision) F->G H Limit of Detection (LOD) & Limit of Quantification (LOQ) G->H I Robustness H->I J System Suitability I->J K Routine Sample Analysis J->K L Quality Control

Figure 1. Workflow for Analytical Method Validation.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the quantification of this compound using both HPLC-UV and LC-MS/MS. These protocols are based on established practices for the analysis of related indole alkaloids and N-oxide compounds.[1][3][6][7][8][9][10]

HPLC-UV Method for this compound Quantification

This method is suitable for determining the purity of this compound in a drug substance.

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC with a UV/Vis detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Gradient Program: Start with 95% A, ramp to 50% A over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to a final concentration within the calibration range.

3. Method Validation Parameters:

  • Specificity: Analyze blank, placebo, and spiked samples to demonstrate no interference at the retention time of this compound.

  • Linearity: Analyze a minimum of five concentrations across the expected range (e.g., 10-200 µg/mL).

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.

LC-MS/MS Method for this compound Quantification in a Biological Matrix

This method is designed for the sensitive quantification of this compound in a complex matrix such as plasma.

1. Instrumentation and Chromatographic Conditions:

  • System: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

    • Gradient Program: Start with 98% A, ramp to 2% A over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: [M+H]+ for this compound.

    • Product Ions: At least two specific fragment ions for quantification and confirmation.

  • Source Parameters: Optimize source temperature, gas flows, and capillary voltage for maximum signal intensity.

3. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for injection.

4. Method Validation Parameters:

  • Selectivity: Analyze at least six different blank matrix samples to ensure no endogenous interferences.

  • Linearity: Prepare calibration standards in the blank matrix over the desired concentration range (e.g., 0.1-100 ng/mL).

  • Accuracy and Precision: Evaluate at a minimum of four quality control (QC) levels (LLOQ, low, mid, and high).

  • Matrix Effect: Assess the ion suppression or enhancement by comparing the response of the analyte in the post-extracted matrix to the response in a neat solution.

  • Stability: Evaluate the stability of the analyte in the matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, and long-term stability).[7]

References

Structure-Activity Relationship of Vallesamine N-oxide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of Vallesamine N-oxide derivatives, focusing on their potential as anticancer agents. Due to the limited availability of comprehensive studies directly comparing a series of this compound derivatives, this document summarizes the existing data on Vallesamine and related indole (B1671886) alkaloids, outlines key experimental protocols for their evaluation, and proposes potential mechanisms of action based on current knowledge.

Comparative Biological Activity of Vallesamine and Related Alkaloids

While a systematic SAR study on a series of this compound derivatives is not yet available in the public domain, cytotoxic activities of several Vallesamine-type and other indole alkaloids isolated from Alstonia species have been reported. This data provides a foundational understanding of the potential of this class of compounds.

Table 1: Cytotoxicity of Vallesamine and Related Indole Alkaloids

CompoundDerivative TypeCancer Cell LineIC50 (µM)Reference
15-Hydroxyangustilobine AVallesamineKB14.8[1]
15-Hydroxyangustilobine AVallesamineMCF-726.0[1]
Angustilobine CVallesamineKBModerate CytotoxicityN/A
VallesiachotamineIndole AlkaloidSK-MEL-37 (Melanoma)14.7N/A
O-AcetylmacralstonineBisindoleMOR-P (Lung Adenocarcinoma)2-10[2]
O-AcetylmacralstonineBisindoleCOR-L23 (Large Cell Lung Carcinoma)2-10[2]
VillalstonineBisindoleMOR-P (Lung Adenocarcinoma)2-10[2]
VillalstonineBisindoleCOR-L23 (Large Cell Lung Carcinoma)2-10[2]
MacrocarpamineBisindoleMOR-P (Lung Adenocarcinoma)2-10[2]
MacrocarpamineBisindoleCOR-L23 (Large Cell Lung Carcinoma)2-10[2]

Note: "Moderate Cytotoxicity" indicates that the source did not provide a specific IC50 value but reported significant activity.

The role of the N-oxide functionality in modulating the biological activity of Vallesamine derivatives remains an area for further investigation. Generally, the introduction of an N-oxide moiety can alter a molecule's polarity, metabolic stability, and interaction with biological targets[1].

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the anticancer potential of compounds like this compound derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add 30 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits 50% of cell growth, from the dose-response curves.

Apoptosis Detection: Annexin V/Propidium Iodide Staining with Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound derivatives for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening and evaluation of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Vallesamine N-oxide Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification MTT Cytotoxicity Screening (MTT Assay) Purification->MTT Apoptosis Apoptosis Assay (Flow Cytometry) MTT->Apoptosis Pathway Signaling Pathway Analysis (Western Blot, etc.) Apoptosis->Pathway

Caption: Experimental workflow for synthesis, screening, and mechanistic studies of this compound derivatives.

Generalized Apoptotic Signaling Pathway

While the specific signaling pathways affected by this compound derivatives are yet to be elucidated, a common mechanism of action for many anticancer compounds is the induction of apoptosis. The diagram below represents a simplified, generalized apoptotic pathway.

apoptotic_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Vallesamine This compound Derivative Mitochondria Mitochondria Vallesamine->Mitochondria DeathReceptor Death Receptors (e.g., Fas, TNFR) Vallesamine->DeathReceptor CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized intrinsic and extrinsic apoptosis signaling pathways potentially targeted by this compound derivatives.

Conclusion and Future Directions

The available data suggests that Vallesamine and its related alkaloids possess cytotoxic properties against various cancer cell lines. However, a clear structure-activity relationship for this compound derivatives has not been established due to a lack of systematic studies. Future research should focus on the synthesis of a library of this compound analogs with systematic structural modifications to elucidate the key structural features required for potent and selective anticancer activity. Furthermore, in-depth mechanistic studies are necessary to identify the specific molecular targets and signaling pathways modulated by these compounds. Such studies will be crucial for the rational design and development of novel Vallesamine-based anticancer therapeutics.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.